
3,3-Dichloroprop-2-en-1-yl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichloroprop-2-en-1-yl hexanoate is a chemical compound with the molecular formula C9H14Cl2O2 It is characterized by the presence of two chlorine atoms attached to a propene moiety, which is further esterified with hexanoic acid
Méthodes De Préparation
The synthesis of 3,3-Dichloroprop-2-en-1-yl hexanoate typically involves the esterification of 3,3-dichloroprop-2-en-1-ol with hexanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Analyse Des Réactions Chimiques
3,3-Dichloroprop-2-en-1-yl hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of various substituted derivatives.
Hydrolysis: In the presence of aqueous acid or base, the ester bond can be hydrolyzed to yield 3,3-dichloroprop-2-en-1-ol and hexanoic acid.
Applications De Recherche Scientifique
3,3-Dichloroprop-2-en-1-yl hexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new chemical entities.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,3-Dichloroprop-2-en-1-yl hexanoate involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms, making it reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to modify biological molecules or synthesize new compounds. The exact pathways and targets depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
3,3-Dichloroprop-2-en-1-yl hexanoate can be compared with other similar compounds such as:
3,3-Dichloroprop-2-en-1-yl acetate: Similar in structure but with an acetate group instead of a hexanoate group.
3,3-Dichloroprop-2-en-1-yl butanoate: Contains a butanoate group, making it shorter in chain length compared to hexanoate.
3,3-Dichloroprop-2-en-1-yl octanoate: Contains an octanoate group, making it longer in chain length compared to hexanoate.
The uniqueness of this compound lies in its specific chain length and the resulting physical and chemical properties, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
93404-30-9 |
|---|---|
Formule moléculaire |
C9H14Cl2O2 |
Poids moléculaire |
225.11 g/mol |
Nom IUPAC |
3,3-dichloroprop-2-enyl hexanoate |
InChI |
InChI=1S/C9H14Cl2O2/c1-2-3-4-5-9(12)13-7-6-8(10)11/h6H,2-5,7H2,1H3 |
Clé InChI |
AKDGXLJXRYKOJK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OCC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


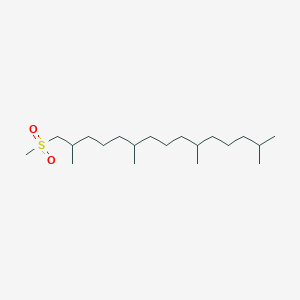
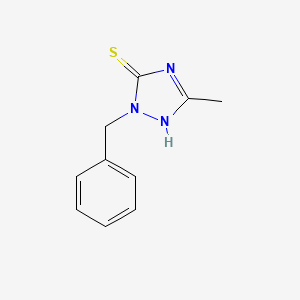
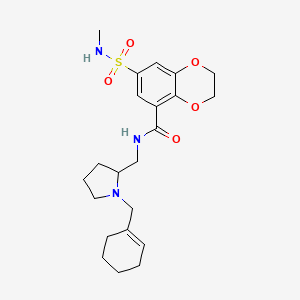
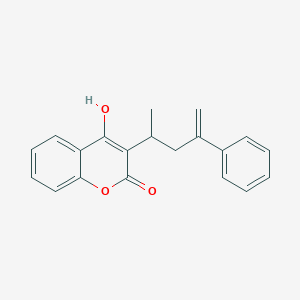
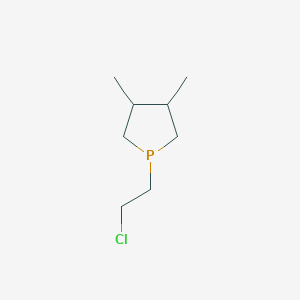
![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)
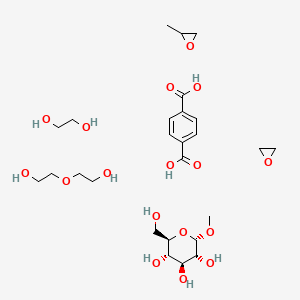
![Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14345518.png)


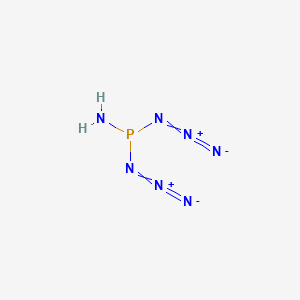


acetate](/img/structure/B14345564.png)
